Cas no 82-86-0 (Acenaphthenequinone)

Acenaphthenequinone structure
Acenaphthenequinone structure
Produktname:Acenaphthenequinone
CAS-Nr.:82-86-0
MF:C12H6O2
MW:182.17484331131
MDL:MFCD00003805
CID:34280
PubChem ID:6724

Acenaphthenequinone Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Acenaphthylene-1,2-dione
    • Acenaphthylenequinone
    • 1,2-acenaphthylenedione
    • Acenaphthenedione
    • Acenaphthenequinone
    • 1,2-Acenaphthenedione
    • Acenaphthaquinone
    • 1,2-Diketoacenaphthene
    • acenaphthene-1,2-dione
    • UNII-3950D6UEIQ
    • NSC7656
    • acenaphthodione
    • DTXSID7049429
    • BP-13440
    • BBL011021
    • Acenaphthequinone
    • A840468
    • EINECS 201-441-3
    • acenaphtoquinone
    • Q2739953
    • 1,2-dihydroacenaphthylenedione
    • Z104477294
    • SY011135
    • C12-H6-O2
    • AS-14620
    • 1,2-Acenaphthalenedione
    • AKOS000120366
    • acenaphtenquinone
    • NSC 7656
    • CCRIS 5318
    • D06VGD
    • W-104156
    • Epitope ID:116186
    • 82-86-0
    • diketoacenaphthene
    • CHEBI:15342
    • 1,2-Acenaphthenequinone
    • NSC-7656
    • C12H6O2
    • ACQ
    • HMS3749K15
    • Acenaphthylene-1,2-quinone
    • NCGC00247177-01
    • FT-0621717
    • BRN 0879172
    • SMR000225434
    • acenaphthylenedione
    • 4-07-00-02498 (Beilstein Handbook Reference)
    • BDBM22853
    • CAS-82-86-0
    • F1908-0136
    • HMS2583D13
    • CS-W017119
    • InChI=1/C12H6O2/c13-11-8-5-1-3-7-4-2-6-9(10(7)8)12(11)14/h1-6
    • MFCD00003805
    • acenaphthene quinone
    • SCHEMBL141538
    • NCGC00260493-01
    • A0004
    • Tox21_202947
    • 1,2-Dione-Based Compound, 10
    • STK802161
    • MLS000705880
    • DTXCID6029389
    • 1,2-dihydroacenaphthylene-1,2-dione
    • EN300-20210
    • CHEMBL395653
    • HSDB 2660
    • LS-7856
    • C02807
    • acenaphthenchinon
    • 3950D6UEIQ
    • Acenaphthoquinone
    • acenaphthene-1,2-quinone
    • Acenaphthenequinone (6CI, 8CI)
    • Acenaphthalen-1,2-dione
    • Acenapthylen-1,2-dione
    • NS00041019
    • Acenaphthenequinone,98%
    • DB-005405
    • MDL: MFCD00003805
    • Inchi: 1S/C12H6O2/c13-11-8-5-1-3-7-4-2-6-9(10(7)8)12(11)14/h1-6H
    • InChI-Schlüssel: AFPRJLBZLPBTPZ-UHFFFAOYSA-N
    • Lächelt: O=C1C2=C3C(=CC=C2)C=CC=C3C1=O
    • BRN: 879172

Berechnete Eigenschaften

  • Genaue Masse: 182.03700
  • Monoisotopenmasse: 182.036779
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 2
  • Schwere Atomanzahl: 14
  • Anzahl drehbarer Bindungen: 0
  • Komplexität: 267
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Tautomerzahl: nichts
  • XLogP3: nichts
  • Topologische Polaroberfläche: 34.1
  • Oberflächenladung: 0

Experimentelle Eigenschaften

  • Farbe/Form: Gelbe Nadel wie Kristalle.
  • Dichte: 1.4800
  • Schmelzpunkt: 249-252 °C (dec.) (lit.)
  • Siedepunkt: 67 C
  • Flammpunkt: 150.2 °C
  • Brechungsindex: 1.6086 (estimate)
  • Wasserteilungskoeffizient: Unlöslich
  • PSA: 34.14000
  • LogP: 2.21880
  • Löslichkeit: Löslich im Alkohol, heißem Benzol und heißem Toluol, unlöslich im Wasser.

Acenaphthenequinone Sicherheitsinformationen

  • Symbol: GHS07
  • Prompt:Warnung
  • Signalwort:Warning
  • Gefahrenhinweis: H315,H319,H335
  • Warnhinweis: P261,P305+P351+P338
  • Transportnummer gefährlicher Stoffe:UN 2920
  • WGK Deutschland:3
  • Code der Gefahrenkategorie: 36/37/38
  • Sicherheitshinweise: S26-S36-S37/39
  • RTECS:AB1024500
  • Identifizierung gefährlicher Stoffe: Xi
  • TSCA:Yes
  • Lagerzustand:Store at room temperature
  • Verpackungsgruppe:II; III
  • Sicherheitsbegriff:4.1
  • Risikophrasen:R36/37/38

Acenaphthenequinone Zolldaten

  • HS-CODE:29146990
  • Zolldaten:

    China Zollkodex:

    2914399090

    Übersicht:

    291439990. Andere aromatische Ketone ohne andere sauerstoffhaltige Gruppen. MwSt:17,0%.Steuerrückerstattungssatz:13.0%. Regulierungsbedingungen:nichts.MFN-Tarif:5.5%. Allgemeintarif:30.0%

    Deklarationselemente:

    Produktname, Inhalt der KomponentenVerwendung in Aceton deklarierte Verpackung

    Zusammenfassung:

    291439990. andere aromatische Ketone ohne andere Sauerstofffunktion. MwSt:17,0% Steuerermäßigungssatz:13,0%.MFN-Tarif:5.5%. General tariff:30.0%

Acenaphthenequinone Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Enamine
EN300-20210-25.0g
1,2-dihydroacenaphthylene-1,2-dione
82-86-0 95%
25.0g
$46.0 2023-07-05
Ambeed
A394664-25g
Acenaphthylene-1,2-dione
82-86-0 98%
25g
$57.0 2025-02-27
eNovation Chemicals LLC
D404920-2kg
Acenaphthylene-1,2-dione
82-86-0 97%
2kg
$3300 2024-06-05
abcr
AB131138-5 g
Acenaphthenequinone, 95%; .
82-86-0 95%
5g
€52.70 2023-05-10
Life Chemicals
F1908-0136-5g
Acenaphthenequinone
82-86-0 95%+
5g
$60.0 2023-09-07
SHENG KE LU SI SHENG WU JI SHU
sc-239180-25g
Acenaphthenequinone,
82-86-0 95%
25g
¥414.00 2023-09-05
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A59290-1g
Acenaphthylene-1,2-dione
82-86-0 98%
1g
¥38.0 2023-09-08
Life Chemicals
F1908-0136-1g
Acenaphthenequinone
82-86-0 95%+
1g
$21.0 2023-09-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
AL967-25g
Acenaphthenequinone
82-86-0 98%
25g
¥750.0 2022-07-28
abcr
AB131138-25 g
Acenaphthenequinone, 95%; .
82-86-0 95%
25g
€76.40 2023-05-10

Acenaphthenequinone Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
1.1 Reagents: Dimethyl sulfoxide ,  Pyridinium tribromide
Referenz
A convenient one-pot synthesis of acenaphthenequinones from 1-acenaphthenones by N-bromosuccinimide-dimethyl sulfoxide oxidation
Tatsugi, Jiro; et al, Bulletin of the Chemical Society of Japan, 1986, 59(10), 3311-13

Synthetic Routes 2

Reaktionsbedingungen
1.1 Reagents: Dimethyl sulfoxide Solvents: Dimethyl sulfoxide
Referenz
Oxidation by DMSO. II. An efficient synthesis of α,β-diketones from α,β-dibromides
Villemin, Didier; et al, Synthetic Communications, 1995, 25(20), 3145-8

Synthetic Routes 3

Reaktionsbedingungen
1.1 Reagents: Oxygen
Referenz
Acenaphthyne
Chapman, O. L.; et al, Journal of the American Chemical Society, 1981, 103(23), 7033-6

Synthetic Routes 4

Reaktionsbedingungen
1.1 Reagents: Cesium carbonate Catalysts: Triphenylphosphine ,  Palladium diacetate Solvents: Dimethylformamide ;  1 h, 120 °C
Referenz
Oxidation of o-dioxime by (diacetoxyiodo)benzene: green and mild access to furoxans
Zhang, Qi; et al, New Journal of Chemistry, 2022, 46(4), 1489-1493

Synthetic Routes 5

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid
Referenz
Acenaphthene derivatives. XXIX. Reaction of carbonyl-stabilized sulfonium and phosphonium ylides with 2-diazoacenaphthenone
Tsuge, Otohiko; et al, Organic Preparations and Procedures International, 1975, 7(4), 173-7

Synthetic Routes 6

Reaktionsbedingungen
1.1 Reagents: Trifluoromethanesulfonic anhydride ,  Tetrabutylammonium nitrite Solvents: Dichloromethane ;  15 min, -78 °C; 45 min, -78 °C
1.2 Reagents: Nitrogen monoxide, 1,1,1-trifluoromethanesulfonate (1:1) Solvents: Dichloromethane ;  10 min, -78 °C; 30 min, -78 °C
1.3 Reagents: Triethylamine ;  40 min, -78 °C
1.4 Reagents: Sodium bicarbonate Solvents: Water ;  30 min, -78 °C
Referenz
Synthetically Useful Transformations of Olefins via Cationic 1,2-Oxazetium Intermediates
Reddy, G. Sudhakar; et al, Organic Letters, 2023, 25(39), 7160-7164

Synthetic Routes 7

Reaktionsbedingungen
1.1 Catalysts: Butylpyridinium bromide Solvents: Chlorobenzene
Referenz
Oxidation of acenaphthene in the presence of butylpyridinium bromide
Opeida, I. A.; et al, Neftekhimiya, 1988, 28(4), 544-51

Synthetic Routes 8

Reaktionsbedingungen
1.1 Reagents: Phenylseleninyl benzeneseleninate Solvents: Chlorobenzene
Referenz
Benzeneseleninic anhydride oxidation of 1,2-diarylethanes and 1,2-diarylethylenes to 1,2-diaryl diketones
Clayton, Mark D.; et al, Tetrahedron Letters, 1998, 39(50), 9127-9130

Synthetic Routes 9

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate ,  Iodine Solvents: tert-Butanol
Referenz
Synthesis of new chiral keto alcohols by baker's yeast
Yildiz, Tulay; et al, Tetrahedron: Asymmetry, 2014, 25(4), 340-347

Synthetic Routes 10

Reaktionsbedingungen
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: 2-[3-(Triethoxysilyl)propyl]-1,2-benzisoselenazol-3(2H)-one (silica supported) Solvents: tert-Butanol ,  Water ;  30 h, 80 °C
Referenz
New recoverable organoselenium catalyst for hydroperoxide oxidation of organic substrates
Wojtowicz, Halina; et al, Synthetic Communications, 2008, 38(12), 2000-2010

Synthetic Routes 11

Reaktionsbedingungen
1.1 Reagents: tert-Butyl hydroperoxide ,  Sodium hypochlorite Solvents: Ethyl acetate ,  Water ;  9 - 10 h, 2 - 5 °C
Referenz
An economical and green approach for the oxidation of olefins to enones
Marwah, Padma; et al, Green Chemistry, 2004, 6(11), 570-577

Synthetic Routes 12

Reaktionsbedingungen
1.1 Reagents: Dimethyl sulfoxide Solvents: Dimethyl sulfoxide
Referenz
Convenient one-pot oxidation of acenaphthene to acenaphthenequinone using N-bromosuccinimide and DMSO
Krasnokutskaya, E. A.; et al, Izvestiya Vysshikh Uchebnykh Zavedenii, 2002, 45(3), 52-54

Synthetic Routes 13

Reaktionsbedingungen
1.1 Reagents: N-Bromosuccinimide Solvents: Dimethyl sulfoxide ,  Water ;  rt
1.2 Reagents: 2-Iodoxybenzoic acid ;  5 h, 60 - 70 °C
1.3 Solvents: Water
Referenz
Oxidations with IBX: benzyl halides to carbonyl compounds, and the one-pot conversion of olefins to 1,2-diketones
Moorthy, Jarugu Narasimha; et al, Tetrahedron Letters, 2006, 47(11), 1757-1761

Synthetic Routes 14

Reaktionsbedingungen
Referenz
Bacterial oxidation of the polycyclic aromatic hydrocarbons acenaphthene and acenaphthylene
Schocken, Mark J.; et al, Applied and Environmental Microbiology, 1984, 48(1), 10-16

Synthetic Routes 15

Reaktionsbedingungen
Referenz
Liquid-phase oxidation of acenaphthene with a cobalt-manganese-bromide catalyst
Digurov, N. G.; et al, Izvestiya Vysshikh Uchebnykh Zavedenii, 1990, 33(7), 43-7

Synthetic Routes 16

Reaktionsbedingungen
1.1 Reagents: Ceric ammonium nitrate ,  Polyethylene glycol Solvents: Acetic acid ,  Water
Referenz
New method for the synthesis of 5-nitroacenaphthene
Zhu, Huiqin, Huaxue Shiji, 2002, 24(1), 45-46

Synthetic Routes 17

Reaktionsbedingungen
1.1 Reagents: Bromine Solvents: Dimethyl sulfoxide
Referenz
Convenient one-pot oxidation of acenaphthene to acenaphthenequinone by DMSO
Krasnokutskaja, Elena A.; et al, Proceedings - KORUS 2000, 2000, 1, 182-185

Synthetic Routes 18

Reaktionsbedingungen
1.1 Reagents: Dimethyl sulfoxide Solvents: Carbon tetrachloride
Referenz
Convenient one-pot oxidation of acenaphthene to acenaphthenequinone by DMSO
Krasnokutskaja, Elena A.; et al, Proceedings - KORUS 2000, 2000, 1, 182-185

Synthetic Routes 19

Reaktionsbedingungen
1.1 Reagents: Dimethyl sulfoxide Solvents: Carbon tetrachloride
Referenz
Convenient one-pot oxidation of acenaphthene to acenaphthenequinone by DMSO
Krasnokutskaja, Elena A.; et al, Proceedings - KORUS 2000, 2000, 1, 182-185

Synthetic Routes 20

Reaktionsbedingungen
1.1 Reagents: Potassium cyanide Solvents: Ethanol ,  Water
2.1 Reagents: Potassium carbonate ,  Iodine Solvents: tert-Butanol
Referenz
Synthesis of new chiral keto alcohols by baker's yeast
Yildiz, Tulay; et al, Tetrahedron: Asymmetry, 2014, 25(4), 340-347

Synthetic Routes 21

Reaktionsbedingungen
Referenz
Liquid-phase oxidation of acenaphthene with a cobalt-manganese-bromide catalyst
Digurov, N. G.; et al, Izvestiya Vysshikh Uchebnykh Zavedenii, 1990, 33(7), 43-7

Synthetic Routes 22

Reaktionsbedingungen
1.1 Reagents: 2-Iodoxybenzoic acid Solvents: Dimethyl sulfoxide ;  1 h, 30 °C
Referenz
Oxidative cleavage of vicinal diols: IBX can do what Dess-Martin periodinane (DMP) can
Moorthy, Jarugu Narasimha; et al, Organic & Biomolecular Chemistry, 2007, 5(5), 767-771

Synthetic Routes 23

Reaktionsbedingungen
1.1 Reagents: Potassium bromide ,  Oxygen Catalysts: Cobalt diacetate ,  Manganese diacetate ;  105 °C
Referenz
Catalytic oxidation of acenaphthene and its derivatives in acetic acid
Bukharkina, Tatiana V.; et al, Organic Process Research & Development, 2002, 6(4), 394-400

Synthetic Routes 24

Reaktionsbedingungen
1.1 Reagents: Phenylseleninyl benzeneseleninate Solvents: Chlorobenzene ;  heated
Referenz
Benzeneseleninic acid and benzeneseleninic anhydride
Back, Thomas G., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, 1, 1-8

Synthetic Routes 25

Reaktionsbedingungen
1.1 Reagents: 2-Iodoxybenzoic acid Solvents: Dimethyl sulfoxide ;  1 h, 30 °C
Referenz
Oxidative cleavage of vicinal diols: IBX can do what Dess-Martin periodinane (DMP) can
Moorthy, Jarugu Narasimha; et al, Organic & Biomolecular Chemistry, 2007, 5(5), 767-771

Synthetic Routes 26

Reaktionsbedingungen
Referenz
Bacterial oxidation of the polycyclic aromatic hydrocarbons acenaphthene and acenaphthylene
Schocken, Mark J.; et al, Applied and Environmental Microbiology, 1984, 48(1), 10-16

Acenaphthenequinone Raw materials

Acenaphthenequinone Preparation Products

Acenaphthenequinone Lieferanten

Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
(CAS:82-86-0)Acenaphthenequinone
Bestellnummer:1710081
Bestandsstatus:in Stock
Menge:Company Customization
Reinheit:98%
Preisinformationen zuletzt aktualisiert:Friday, 18 April 2025 17:02
Preis ($):discuss personally
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:82-86-0)Acenaphthenequinone
A840468
Reinheit:99%/99%
Menge:100g/500g
Preis ($):234.0/1094.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:82-86-0)Acenaphthenequinone
sfd14429
Reinheit:99.9%
Menge:200kg
Preis ($):Untersuchung